1,3,6,8-Tetrachloropyrene
Overview
Description
1,3,6,8-Tetrachloropyrene is an aromatic hydrocarbon derivative of pyrene, characterized by the presence of four chlorine atoms at the 1, 3, 6, and 8 positions on the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrachloropyrene can be synthesized through the chlorination of pyrene. The process involves the use of chlorine gas in the presence of a catalyst, typically iron(III) chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination or the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrachloropyrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the chlorine atoms can lead to the formation of less chlorinated pyrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrene derivatives with functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include pyrenequinones and other oxygenated pyrene derivatives.
Reduction Reactions: Products include partially or fully dechlorinated pyrene derivatives.
Scientific Research Applications
1,3,6,8-Tetrachloropyrene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other pyrene derivatives and as a model compound for studying substitution and oxidation reactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrachloropyrene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other functional groups. Additionally, its planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrabromopyrene: Similar in structure but with bromine atoms instead of chlorine.
1,3,6,8-Tetrafluoropyrene: Contains fluorine atoms at the same positions.
1,3,6,8-Tetramethylpyrene: Substituted with methyl groups instead of halogens.
Uniqueness
1,3,6,8-Tetrachloropyrene is unique due to the specific electronic effects of the chlorine atoms, which influence its reactivity and interactions with other molecules. The presence of chlorine atoms also affects the compound’s solubility and stability, making it distinct from its brominated, fluorinated, or methylated counterparts.
Properties
IUPAC Name |
1,3,6,8-tetrachloropyrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMEDCCXYQFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=C(C1=C43)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230838 | |
Record name | Pyrene, 1,3,6,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-29-8 | |
Record name | 1,3,6,8-Tetrachloropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrene, 1,3,6,8-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6,8-Tetrachloropyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrene, 1,3,6,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6,8-tetrachloropyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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